2-Amino-6,7-dichloro-3-formylchromone
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Overview
Description
2-Amino-6,7-dichloro-3-formylchromone is a chemical compound belonging to the chromone family. Chromones are naturally occurring oxygen heterocyclic compounds widely distributed in plants and form the basic nucleus of important compounds such as flavones, isoflavones, xanthones, and anthocyanins . This compound is characterized by the presence of amino and formyl groups at specific positions on the chromone ring, along with two chlorine atoms.
Preparation Methods
The synthesis of 2-Amino-6,7-dichloro-3-formylchromone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-hydroxyacetophenone derivatives.
Industrial Production: Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent choice, and purification techniques, to achieve high yields and purity.
Chemical Reactions Analysis
2-Amino-6,7-dichloro-3-formylchromone undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, forming imines or enamines with various reagents.
Common Reagents and Conditions: Reactions often involve solvents like 2-propanol, tetrahydrofuran (THF), and dichloromethane (CH2Cl2), with or without catalysts.
Major Products: The major products formed from these reactions include imines, enamines, and substituted chromones.
Scientific Research Applications
2-Amino-6,7-dichloro-3-formylchromone has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Amino-6,7-dichloro-3-formylchromone involves:
Comparison with Similar Compounds
2-Amino-6,7-dichloro-3-formylchromone can be compared with other similar compounds:
2-Amino-6-chloro-3-formylchromone: This compound has a similar structure but with only one chlorine atom, which may result in different reactivity and biological activity.
2-Amino-6,8-dichloro-3-formylchromone: This compound has chlorine atoms at different positions, affecting its chemical properties and applications.
Properties
CAS No. |
288399-46-2 |
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Molecular Formula |
C10H5Cl2NO3 |
Molecular Weight |
258.05 g/mol |
IUPAC Name |
2-amino-6,7-dichloro-4-oxochromene-3-carbaldehyde |
InChI |
InChI=1S/C10H5Cl2NO3/c11-6-1-4-8(2-7(6)12)16-10(13)5(3-14)9(4)15/h1-3H,13H2 |
InChI Key |
QYHJQLINSMSWPY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)Cl)OC(=C(C2=O)C=O)N |
Origin of Product |
United States |
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